![molecular formula C12H11NO4S2 B5779125 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as MPTC, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPTC is a member of the thiophene carboxylic acid family, which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用机制
The mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound may also inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage. The anti-tumor effects of this compound may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, this compound has been shown to have antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals and protect against oxidative stress. This compound has also been shown to have neuroprotective properties. Studies have demonstrated that this compound can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in lab experiments is that it has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and is commercially available. However, there are also limitations to using this compound in lab experiments. For example, this compound has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid research. One area of research could focus on developing more effective formulations of this compound that improve its solubility and bioavailability. Another area of research could focus on exploring the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid involves several steps, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-phenylamine to form the N-methyl-N-phenylamino derivative. The final step involves the reaction of the N-methyl-N-phenylamino derivative with sodium sulfite to form this compound.
科学研究应用
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been studied extensively for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This compound has also been shown to have anti-tumor properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-viral properties. Studies have demonstrated that this compound can inhibit the replication of the hepatitis B virus and the influenza A virus.
属性
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-13(9-5-3-2-4-6-9)19(16,17)10-7-11(12(14)15)18-8-10/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRVLJBCHYKOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
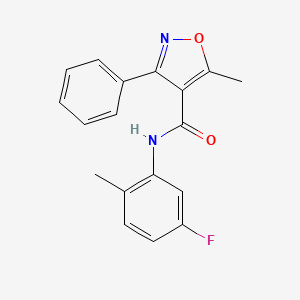
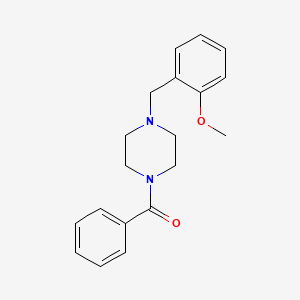
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
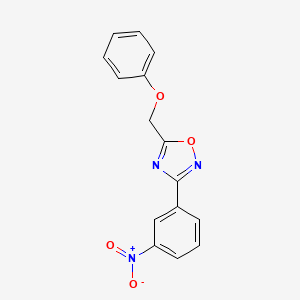
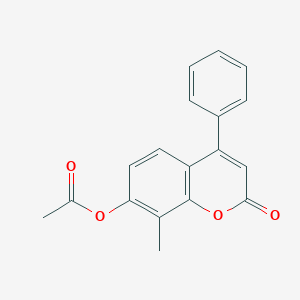
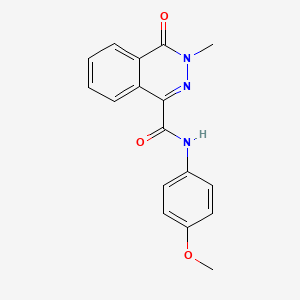
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)